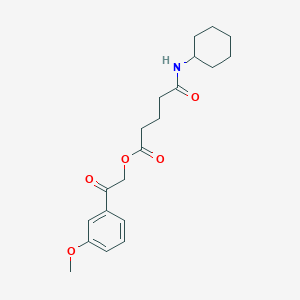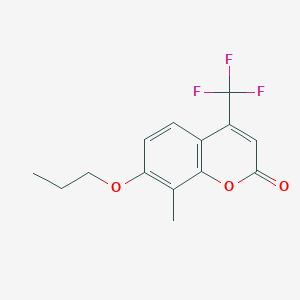![molecular formula C18H18BrN3O3 B4011665 (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4011665.png)
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BPNM is a yellow crystalline powder that has a molecular formula of C20H20BrN3O3.
Mecanismo De Acción
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone exerts its inhibitory activity through the formation of a covalent bond with the active site of the targeted enzyme, leading to the inhibition of its activity. This mechanism of action has been studied extensively using molecular docking and enzymatic assays, and it has been shown to be highly selective and potent.
Biochemical and Physiological Effects:
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been shown to have a range of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can lead to improved cognitive function and memory retention. Additionally, its inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, resulting in improved mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying the inhibition of enzymes. However, its synthesis process is complex and requires several steps, making it challenging to produce in large quantities. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone can be used as a scaffold for the development of new enzyme inhibitors with improved potency and selectivity. Furthermore, its potential applications in material science, such as the development of new sensors and catalysts, are also being explored.
Conclusion:
In conclusion, (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against enzymes involved in the degradation of neurotransmitters makes it an ideal candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in medicinal chemistry. Research has shown that (4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters, and their inhibition can lead to the accumulation of these neurotransmitters, resulting in improved cognitive function and mood regulation.
Propiedades
IUPAC Name |
(4-bromophenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-20-8-10-21(11-9-20)17-7-6-15(22(24)25)12-16(17)18(23)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAVKYSJQFZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{benzyl[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B4011582.png)
![2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B4011590.png)

![(4aS*,8aS*)-2-[2-(2-hydroxyethoxy)benzyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4011608.png)
![1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011611.png)


![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B4011655.png)
![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4011676.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011683.png)
![4-methyl-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011685.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011691.png)